3-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one
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Overview
Description
3-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 3-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
3-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
3-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one can be compared with other similar compounds, such as:
4-Benzyl-piperidin-1-yl)-ethyl acetate: This compound shares a similar piperidine structure but differs in its functional groups and overall molecular architecture.
4-Fluoro-(4-(4-Benzyl)piperidin-1-yl)(2-(pyrimidin-4-yl)pyridin-3-yl)methanone: Another related compound with a different core structure and additional functional groups.
These comparisons highlight the unique features of this compound, such as its chroman-4-one core and specific substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25NO2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)methyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H25NO2/c24-22-19(16-25-21-9-5-4-8-20(21)22)15-23-12-10-18(11-13-23)14-17-6-2-1-3-7-17/h1-9,18-19H,10-16H2 |
InChI Key |
ODWZSCLUZWGCOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3COC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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